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Palustrin-RA peptide precursor -

Palustrin-RA peptide precursor

Catalog Number: EVT-244936
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Molecular Weight:
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Product Introduction

Overview

Palustrin-RA peptide precursor is a notable antimicrobial peptide derived from the skin secretions of amphibians, particularly the dark-spotted frog (Pelophylax nigromaculatus). This peptide is part of a larger family of antimicrobial peptides (AMPs) that are critical for the immune defense of amphibians against pathogens. The precursor form typically consists of an N-terminal signal peptide, an acidic pro-sequence, and a C-terminal mature peptide sequence. The acidic pro-sequence serves to neutralize the basic nature of the mature peptide, keeping it inactive until proteolytic cleavage occurs, which activates the AMP .

Source

The primary source of Palustrin-RA is the dark-spotted frog, which is known for its rich array of bioactive peptides that contribute to its defense mechanisms against microbial infections. The discovery and characterization of this peptide have been facilitated by advances in genomic and transcriptomic analyses, allowing researchers to identify and study various AMP precursors .

Classification

Palustrin-RA belongs to the class of antimicrobial peptides, specifically characterized as cationic and amphiphilic. These peptides are generally classified based on their structure and mechanism of action, with Palustrin-RA exhibiting properties typical of many AMPs that disrupt bacterial membranes .

Synthesis Analysis

Methods

The synthesis of Palustrin-RA involves several steps typically associated with peptide biosynthesis in amphibians:

  1. Transcription and Translation: The gene encoding the precursor peptide is transcribed from DNA to messenger RNA (mRNA), which is then translated into a polypeptide chain.
  2. Post-Translational Modifications: Following translation, the precursor undergoes specific post-translational modifications, including cleavage by proteolytic enzymes that remove the signal and pro-sequences, yielding the active mature peptide.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the active form of the peptide from other cellular components .

Technical Details

The precursor structure typically includes a conserved signal peptide followed by variable pro-sequences that can differ across species but maintain essential functional characteristics. The mature peptide sequences are often rich in basic amino acids, contributing to their antimicrobial activity through electrostatic interactions with negatively charged bacterial membranes .

Molecular Structure Analysis

Structure

Palustrin-RA's molecular structure is characterized by its amphiphilic nature, which allows it to interact effectively with lipid membranes. The mature peptide exhibits a specific folding pattern that may include α-helices or β-sheets, contributing to its stability and function .

Data

Molecular modeling studies suggest that Palustrin-RA adopts a helical conformation in membrane-mimicking environments, which is crucial for its mechanism of action against bacteria. The precise amino acid sequence and structural features can be found in databases such as the Antimicrobial Peptide Database .

Chemical Reactions Analysis

Reactions

Palustrin-RA primarily engages in reactions that involve membrane disruption:

  1. Membrane Interaction: The positively charged regions of Palustrin-RA interact with negatively charged phospholipids in bacterial membranes.
  2. Pore Formation: This interaction can lead to pore formation or membrane permeabilization, resulting in leakage of cellular contents and ultimately cell death .

Technical Details

The mechanism typically involves initial electrostatic attraction followed by insertion into the lipid bilayer, where conformational changes occur leading to pore formation. This dual action disrupts both membrane integrity and essential cellular processes .

Mechanism of Action

Process

The mechanism by which Palustrin-RA exerts its antimicrobial effects involves several key steps:

  1. Binding: The peptide binds to bacterial membranes through electrostatic interactions.
  2. Insertion: It inserts itself into the lipid bilayer due to its hydrophobic regions.
  3. Pore Formation: This insertion leads to structural changes that form pores within the membrane, causing disruption of membrane potential and loss of vital ions and molecules .

Data

Studies have shown that peptides like Palustrin-RA can exhibit rapid bactericidal activity against a range of pathogens, demonstrating their potential as therapeutic agents against antibiotic-resistant bacteria .

Physical and Chemical Properties Analysis

Physical Properties

Palustrin-RA is typically characterized by:

  • Molecular Weight: Ranges between 2000 to 5000 Da depending on the specific sequence.
  • Isoelectric Point: Generally exhibits a high isoelectric point due to its basic amino acid composition.

Chemical Properties

Key chemical properties include:

Relevant data indicates that these properties contribute significantly to their function as effective antimicrobial agents .

Applications

Palustrin-RA has significant potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new antibiotics targeting resistant strains.
  • Agriculture: Potential use as a biopesticide due to its antimicrobial properties.
  • Food Industry: Application as a natural preservative to inhibit microbial growth in food products .
Biosynthesis and Molecular Origins

Evolutionary Context in Amphibian Innate Immunity Systems

Palustrin-RA belongs to the palustrin family of antimicrobial peptides (AMPs), which are critical components of the innate immune system in amphibians. These peptides are synthesized and stored in dermal granular glands and released onto the skin surface to provide rapid defense against pathogens, including bacteria, fungi, and enveloped viruses [1] [3]. Amphibian AMPs like Palustrin-RA exhibit remarkable evolutionary diversification driven by positive selection pressures from co-evolving microbial communities. Genomic analyses reveal that AMP genes in frogs like Rana species often form multi-locus families with high allelic diversity, minimizing the risk of pathogen resistance to individual peptides [4] [8]. This diversity arises through mechanisms such as:

  • Gene duplication and focal mutation: Leading to expansion of AMP families with variable antimicrobial spectra.
  • Trans-species polymorphism: Shared alleles between related frog species (e.g., R. arvalis and R. temporaria) indicating ancient evolutionary origins [4].
  • Net Charge and Structural Adaptation: Mature Palustrin peptides typically carry a net positive charge (+2 to +13) due to lysine/arginine residues, facilitating interactions with negatively charged microbial membranes. Their amphipathic α-helical or β-sheet structures, stabilized by disulfide bonds, enable membrane disruption [3] [8].

Habitat breadth influences AMP diversity—species occupying varied ecological niches (e.g., Pelophylax nigromaculatus) exhibit greater AMP family richness compared to narrowly distributed species [8]. This suggests environmental microbial pressures shape AMP evolution.

Table 1: Diversity of AMP Families in Select Amphibian Species

SpeciesGeographic RangeHabitat DiversityAMP FamiliesKey AMP Characteristics
Rana dybowskiiNortheast AsiaModerate7–14Cationic, α-helical
Rana amurensisPalearcticBroad10–16High allelic diversity
Pelophylax nigromaculatusEast AsiaVery broad12–18Variable net charge, multi-locus

Genetic Precursors and Cloning Strategies in Escherichia coli Expression Systems

The genetic architecture of Palustrin precursors follows a conserved tripartite organization:

  • N-terminal signal peptide: Targets the peptide to secretory pathways.
  • Acidic propiece domain: Maintains precursor inactivity during storage.
  • Hypervariable mature peptide: Encodes the bioactive AMP [4] [7].

Cloning and expressing Palustrin-RA in E. coli faces significant challenges due to:

  • Cytotoxicity: Mature AMPs disrupt bacterial membranes, necessitating fusion-tag strategies.
  • Inclusion body formation: Misfolding leads to insoluble aggregates requiring refolding [2] [5].

Successful expression has been achieved using:

  • GST fusion systems: The glutathione-S-transferase (GST) tag enhances solubility and allows affinity purification. For the closely related R. chensinensis Palustrin-2CE, GST fusion accounted for 35–39% of total cellular protein in E. coli BL21(DE3)pLysS at 16°C [7].
  • Pro-sequence retention: Including the acidic propiece during cytoplasmic expression reduces toxicity. Cleavage is later achieved in vitro using site-specific proteases (e.g., Factor Xa) or chemical agents (e.g., formic acid) at engineered sites like Asp-Pro [5] [7].
  • Periplasmic targeting: Utilizing bacterial signal sequences (e.g., DsbA, PelB) directs precursors to the oxidizing periplasm, facilitating disulfide bond formation [2].

Table 2: Key Strategies for Recombinant Palustrin Production in E. coli

StrategyExpression SystemYieldAdvantagesLimitations
GST fusionCytoplasmic (BL21(DE3))35–39% of total proteinHigh solubility, easy purificationRequires tag removal
Propiece retentionCytoplasmic (Rosetta)ModerateReduces cytotoxicityComplex cleavage optimization
Periplasmic secretionSignal peptide-fusedLow to moderateEnables disulfide formationLower yields, translocation issues

Post-Translational Modifications and Proteolytic Processing Pathways

Maturation of Palustrin-RA involves precise proteolytic processing and structural stabilization:

  • Proteolytic cleavage: Granular gland proteases (e.g., furin-like enzymes) cleave the acidic propiece from the mature peptide upon secretion. In vitro, this is mimicked using enterokinase or cyanogen bromide at engineered sites [5] [7]. The net charge balance between the anionic propiece and cationic mature peptide is evolutionarily conserved, facilitating correct intracellular trafficking and processing [8].
  • Disulfide bond formation: Palustrins typically contain 1–3 disulfide bonds (e.g., Cys1–Cys8, Cys2–Cys5 in plant defensins) critical for stabilizing β-sheet or loop structures [3] [6]. In eukaryotic cells, this occurs in the endoplasmic reticulum; in bacterial systems, it requires periplasmic targeting or cytoplasmic redox engineering (e.g., trxB/gor mutants) [2].
  • RiPP-like processing: Evidence suggests AMP maturation may involve RiPP (Ribosomally synthesized and Post-translationally modified Peptide) recognition elements (RREs). RRE domains bind leader peptides and activate partner peptidases, ensuring specific cleavage—a mechanism observed in prokaryotic AMPs [6].

The Cut Point Sliding Hypothesis proposes diversification arises from variations in protease cleavage sites, altering mature peptide length and function without gene duplication [8].

Table 3: Key Post-Translational Modifications in Palustrin Maturation

ModificationBiological SiteFunctional RoleBiomimetic In Vitro Methods
Propiece removalGranular gland vesiclesActivates antimicrobial functionEnterokinase, factor Xa, or formic acid
Disulfide bond formationEndoplasmic reticulumStabilizes tertiary structureOxidizing periplasm (E. coli), glutathione redox shuffling
C-terminal amidationSecretory vesiclesEnhances cationic charge and stabilityCo-expression of peptidylglycine α-amidating monooxygenase

Concluding Remarks

Palustrin-RA exemplifies the sophisticated evolution of amphibian AMP systems, balancing diversification for broad-spectrum immunity with conserved biosynthetic mechanisms. Its recombinant production leverages fusion tags and compartmentalized expression to overcome cytotoxicity, while PTM engineering remains critical for functional fidelity. Future advances may exploit cut point sliding and charge balance principles to design novel analogs [4] [8].

Properties

Product Name

Palustrin-RA peptide precursor

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